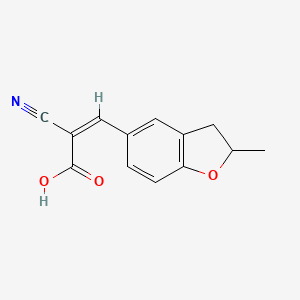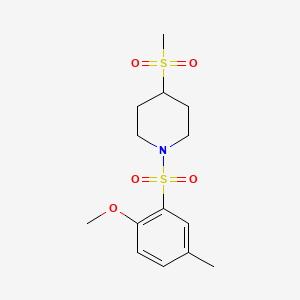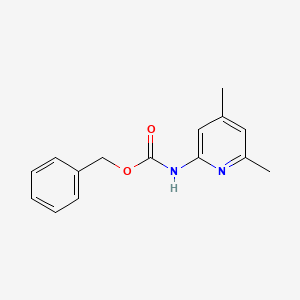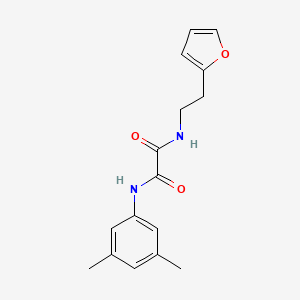
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H22N2O3S2 and its molecular weight is 342.47. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Interaction Studies
Compounds structurally related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide have been extensively studied for their interactions with various receptors. For example, the interaction of similar compounds with cannabinoid receptors has been detailed, contributing to the understanding of receptor-ligand dynamics and aiding in the design of receptor-specific drugs (Shim et al., 2002).
Pharmacological Probes
Compounds with structural similarities have been developed as pharmacological probes to investigate the role of cannabinoid receptors in various physiological processes. This includes studying their potential anti-obesity effects, highlighting the therapeutic potential of receptor antagonists in treating conditions like obesity (Hildebrandt et al., 2003).
Material Science
In material science, related compounds have been utilized in the synthesis of novel materials. For instance, the development of new polyamides incorporating specific chemical functionalities demonstrates the versatility of such compounds in creating materials with tailored properties (Viswanathan et al., 2014).
Drug Development
The role of structurally similar compounds in drug development, particularly as inhibitors of soluble epoxide hydrolase, underscores their importance in creating new therapeutic agents. These efforts aim to address various diseases by modulating enzyme activity, thereby affecting disease progression (Thalji et al., 2013).
特性
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-11-4-8-21-14(11)15(18)16-12-2-6-17(7-3-12)13-5-9-22(19,20)10-13/h4,8,12-13H,2-3,5-7,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGFRZWYAQLBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

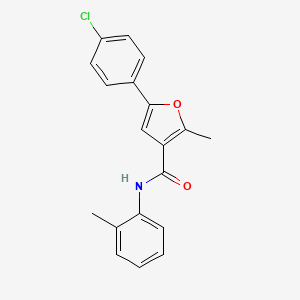
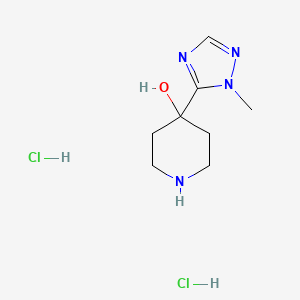
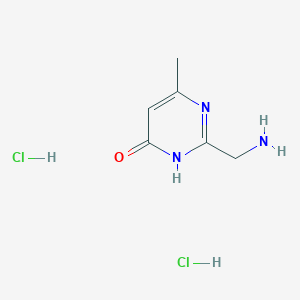
![Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2681306.png)
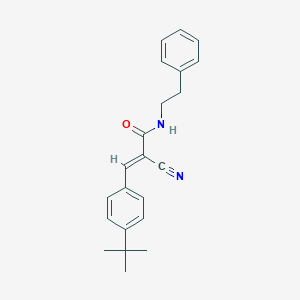
![N-(3,4-dimethoxyphenethyl)-6-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2681309.png)
